molecular formula C9H11ClN2O2S B13174058 2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride

2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride

Cat. No.: B13174058
M. Wt: 246.71 g/mol
InChI Key: JDOIQBKYJHJEAO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors followed by sulfonylation. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group.

    Medicine: Research involving this compound may focus on the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity allows it to modify the function of enzymes or other biological targets, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use in research .

Comparison with Similar Compounds

2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar types of reactions but with different reactivity and applications.

    Benzenesulfonyl chloride: Another sulfonyl chloride with aromatic properties, used in the synthesis of sulfonamides and other derivatives.

    Tosyl chloride (p-toluenesulfonyl chloride):

Properties

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.71 g/mol

IUPAC Name

2-cyclopropyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-sulfonyl chloride

InChI

InChI=1S/C9H11ClN2O2S/c10-15(13,14)9-7-2-1-3-8(7)11-12(9)6-4-5-6/h6H,1-5H2

InChI Key

JDOIQBKYJHJEAO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CC3)S(=O)(=O)Cl

Origin of Product

United States

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